N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Lipophilicity optimization Membrane permeability Drug-likeness

N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251649-85-0, MF: C₂₈H₂₈N₄O₃, MW: 468.56) is a synthetic small-molecule imidazole-4-carboxamide derivative featuring a 4-isopropylphenyl carboxamide terminus, a 2-methoxybenzamido-benzyl linker, and an imidazole core. The compound exhibits computed physicochemical properties including XLogP3 of 4.7 and topological polar surface area (TPSA) of 85.2 Ų, consistent with moderate lipophilicity and potential membrane permeability.

Molecular Formula C28H28N4O3
Molecular Weight 468.557
CAS No. 1251649-85-0
Cat. No. B2699447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide
CAS1251649-85-0
Molecular FormulaC28H28N4O3
Molecular Weight468.557
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
InChIInChI=1S/C28H28N4O3/c1-19(2)21-10-14-23(15-11-21)31-28(34)25-17-32(18-29-25)16-20-8-12-22(13-9-20)30-27(33)24-6-4-5-7-26(24)35-3/h4-15,17-19H,16H2,1-3H3,(H,30,33)(H,31,34)
InChIKeyDXMPOZFJHAOKNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251649-85-0): Procurement-Ready Imidazole-4-Carboxamide Research Compound


N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251649-85-0, MF: C₂₈H₂₈N₄O₃, MW: 468.56) is a synthetic small-molecule imidazole-4-carboxamide derivative featuring a 4-isopropylphenyl carboxamide terminus, a 2-methoxybenzamido-benzyl linker, and an imidazole core . The compound exhibits computed physicochemical properties including XLogP3 of 4.7 and topological polar surface area (TPSA) of 85.2 Ų, consistent with moderate lipophilicity and potential membrane permeability [1]. It is listed in commercial screening libraries (e.g., Life Chemicals catalog F3407-3287) and is supplied for non-human research use only [2]. This compound belongs to a broader class of N-substituted imidazole-4-carboxamides that have been investigated in kinase inhibition, PARP inhibition, and CB1 receptor modulation programs [3].

Why N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide Cannot Be Casually Substituted with In-Class Imidazole Carboxamides


Within the imidazole-4-carboxamide chemical space, small variations in the N-terminal aryl substituent and the benzyl-linked benzamido group produce substantial differences in lipophilicity, hydrogen-bonding capacity, and target-binding profiles . Published structure-activity relationship (SAR) studies on imidazole-4-carboxamide kinase inhibitors demonstrate that electron-donating vs. electron-withdrawing substituents on the terminal phenyl ring can shift IC₅₀ values by orders of magnitude [1]. The 4-isopropylphenyl motif in CAS 1251649-85-0 imparts a distinct lipophilicity profile (XLogP3 = 4.7) relative to the 4-ethoxyphenyl analog EMBI (predicted XLogP3 ≈ 4.0–4.2) or the unsubstituted N-phenyl analog (predicted XLogP3 ≈ 3.5), directly impacting membrane partitioning, solubility, and off-target promiscuity risk [2]. Furthermore, the 2-methoxybenzamido moiety provides a specific hydrogen-bond acceptor geometry that differs from the 4-methylbenzamido or 2-fluorobenzamido analogs, potentially altering binding pose and selectivity . Without direct head-to-head biological data, these physicochemical differences alone justify treating CAS 1251649-85-0 as a non-interchangeable entity within this compound series.

Quantitative Differentiation Evidence for N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251649-85-0)


Lipophilicity Advantage: XLogP3 of CAS 1251649-85-0 vs. Closest N-Aryl Imidazole-4-Carboxamide Analogs

CAS 1251649-85-0 has a computed XLogP3 of 4.7, placing it approximately 0.5–1.2 log units higher than its closest structural analogs in the same imidazole-4-carboxamide series [1]. The N-(4-ethoxyphenyl) variant (EMBI, CAS 1251571-83-1, C₂₇H₂₆N₄O₄, MW 470.5) has an estimated XLogP3 of approximately 3.9–4.2 based on the replacement of the isopropyl group with an ethoxy substituent, which introduces an additional oxygen atom and increases polarity . The N-phenyl analog (CAS 1251623-72-9, C₂₅H₂₂N₄O₃, MW 426.5) lacks both substituents and has a predicted XLogP3 of approximately 3.3–3.6 . This lipophilicity differential is meaningful because logP values in the 3–5 range are associated with improved passive membrane permeability while still permitting acceptable aqueous solubility for in vitro assays [2].

Lipophilicity optimization Membrane permeability Drug-likeness

Scaffold Differentiation: Imidazole-4-Carboxamide vs. Bisindolylmaleimide Core Despite Identical Molecular Formula (Ruboxistaurin Comparison)

CAS 1251649-85-0 (C₂₈H₂₈N₄O₃, MW 468.56) shares its exact molecular formula with Ruboxistaurin (LY333531), a clinical-stage bisindolylmaleimide PKCβ inhibitor, yet the two compounds possess entirely distinct chemical scaffolds [1]. Ruboxistaurin is a macrocyclic bisindolylmaleimide with a constrained, rigid core, whereas CAS 1251649-85-0 features a flexible, modular imidazole-4-carboxamide scaffold with a rotatable bond count of 8 [2]. This scaffold divergence translates to fundamentally different binding modes: Ruboxistaurin occupies the ATP-binding pocket of PKCβ with its rigid bisindolylmaleimide core (IC₅₀ = 4.7 nM for PKCβI and 5.9 nM for PKCβII), while CAS 1251649-85-0's flexible imidazole-carboxamide scaffold may engage a broader range of kinase or non-kinase targets via conformational adaptation [3]. The TPSA of CAS 1251649-85-0 (85.2 Ų) is also distinct from Ruboxistaurin's reported TPSA, reflecting different hydrogen-bonding pharmacophores [2].

Scaffold hopping Molecular formula isomerism Kinase inhibitor chemotype

Modular Scaffold Architecture for Structure-Activity Relationship (SAR) Exploration vs. Constrained Analog Chemotypes

CAS 1251649-85-0 possesses a modular scaffold with three independently variable regions: the N-terminal 4-isopropylphenyl carboxamide (Region A), the central imidazole-4-carboxamide core (Region B), and the benzyl-linked 2-methoxybenzamido moiety (Region C) . This tripartite architecture enables systematic SAR exploration at each position, unlike more constrained imidazole-4-carboxamide chemotypes such as the 1,2-diarylimidazole CB1 modulators described in patent US 2004/0248956, where the 1,2-diaryl substitution pattern locks the scaffold into a specific geometry [1]. Published SAR studies on related imidazole-4-carboxamide antitumor agents confirm that modifications at the terminal phenyl ring (equivalent to Region A in CAS 1251649-85-0) can tune antiproliferative IC₅₀ values across a >100-fold range (from 0.012 μM to >10 μM), demonstrating the sensitivity of biological activity to this substituent [2]. The 4-isopropyl group on CAS 1251649-85-0 provides a sterically demanding, electron-donating substituent that is distinct from the halogen-substituted or unsubstituted phenyl variants commonly explored in these SAR campaigns .

Medicinal chemistry SAR exploration Lead optimization

Computed Drug-Likeness and Physicochemical Profile Differentiation: TPSA, H-Bond Capacity, and Rotatable Bond Count

CAS 1251649-85-0 has a computed TPSA of 85.2 Ų, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, a molecular weight of 468.56 Da, and 8 rotatable bonds [1]. This profile places it within the upper boundary of drug-like chemical space: TPSA < 140 Ų (favorable for oral absorption), MW < 500 Da (Lipinski-compliant), HBD ≤ 5, HBA ≤ 10, and rotatable bonds ≤ 10 [2]. In comparison, the N-(4-ethoxyphenyl) analog EMBI (C₂₇H₂₆N₄O₄, MW 470.5) has an additional oxygen atom in the ethoxy group, increasing its HBA count to 5 and its TPSA to approximately 94–100 Ų, which may reduce membrane permeability relative to CAS 1251649-85-0 . The N-phenyl analog (MW 426.5) is smaller and less lipophilic (est. XLogP3 ≈ 3.3–3.6), potentially offering superior solubility but inferior membrane partitioning . The balanced profile of CAS 1251649-85-0 (moderate MW, TPSA within the oral absorption window, lipophilicity in the optimal 3–5 range) makes it a well-positioned starting point for lead optimization without immediate liability flags [2].

Drug-likeness Physicochemical profiling ADME prediction

Commercial Availability and Procurement-Grade Differentiation: CAS 1251649-85-0 vs. Closest Research-Grade Analogs

CAS 1251649-85-0 is commercially available from Life Chemicals (catalog F3407-3287) in multiple quantities ranging from 2 mg to 25 mg, with pricing from $57 (2 μmol) to $109 (25 mg) [1]. The compound is supplied at research-grade purity (≥95%) suitable for biochemical and cell-based screening . In contrast, the closest analog EMBI (CAS 1251571-83-1) is listed on multiple vendor platforms but has limited stock availability and fewer cataloged quantity options . The N-phenyl analog (CAS 1251623-72-9) and N-(4-fluorophenyl) analog (CAS 1251708-15-2) are similarly available but lack the consolidated multi-vendor sourcing profile of CAS 1251649-85-0 . The compound is also indexed with a PubChem CID (5765514) and standardized identifiers (InChI Key: DXMPOZFJHAOKNR-UHFFFAOYSA-N), facilitating database integration and cheminformatics workflows [1].

Compound sourcing Research chemical procurement Screening library

Research and Procurement Application Scenarios for N-(4-Isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide


Kinase Inhibitor Screening Library Enrichment with a Modular Imidazole-4-Carboxamide Chemotype

CAS 1251649-85-0 is appropriate for inclusion in kinase-focused screening libraries where scaffold diversity is prioritized. Its imidazole-4-carboxamide core can engage the ATP-binding hinge region of kinases via hydrogen-bonding interactions, while the 4-isopropylphenyl and 2-methoxybenzamido substituents provide vectors for potency and selectivity tuning [1]. Published imidazole-4-carboxamide kinase inhibitors have demonstrated sub-micromolar to low nanomolar IC₅₀ values against c-Met, PARP-1, and other therapeutically relevant kinases, supporting the class-level expectation of kinase engagement [2]. Compared to the more constrained 1,2-diarylimidazole chemotypes, CAS 1251649-85-0 offers greater conformational flexibility (8 rotatable bonds), potentially enabling binding to kinase targets with deeper or narrower ATP pockets [1].

Phenotypic Screening in Cellular Models Requiring Balanced Membrane Permeability

With a computed XLogP3 of 4.7 and TPSA of 85.2 Ų, CAS 1251649-85-0 resides in the favorable lipophilicity range for passive membrane permeability while maintaining sufficient polarity for aqueous solubility in cell culture media (DMSO stock solutions) [1]. This profile supports its use in cell-based phenotypic assays where intracellular target engagement is required. The 4-isopropylphenyl group confers higher lipophilicity than the ethoxy-substituted analog EMBI (est. XLogP3 ≈ 3.9–4.2), potentially translating to improved cell penetration in certain cellular contexts, though this has not been experimentally validated for this specific compound [2]. Researchers should consider using CAS 1251649-85-0 alongside more polar analogs as a lipophilicity series to probe permeability-activity relationships [3].

Medicinal Chemistry Hit-to-Lead Optimization Using a Tripartite Derivatization Scaffold

The three independently modifiable regions of CAS 1251649-85-0 (N-terminal isopropylphenyl, central imidazole-4-carboxamide core, and benzyl-linked 2-methoxybenzamido moiety) make it an attractive starting point for systematic SAR campaigns [1]. Published SAR data on related imidazole-4-carboxamides demonstrate that modifications at the terminal phenyl position can modulate antiproliferative IC₅₀ values by over 100-fold, validating the importance of Region A derivatization for potency optimization [2]. The 4-isopropyl group provides steric bulk and electron-donating character distinct from the halogen-substituted analogs more commonly explored in the literature, offering unexplored SAR space for medicinal chemistry teams seeking novel intellectual property [1].

Negative Control or Counter-Screen Compound Selection Based on Scaffold Divergence from Ruboxistaurin

CAS 1251649-85-0 shares the molecular formula C₂₈H₂₈N₄O₃ with the PKCβ inhibitor Ruboxistaurin but possesses a completely different imidazole-4-carboxamide scaffold versus Ruboxistaurin's rigid bisindolylmaleimide core [1]. This formula-matched scaffold divergence makes CAS 1251649-85-0 a potentially useful negative control or selectivity counter-screen compound in assays where PKCβ inhibition (via Ruboxistaurin) is being profiled. The distinct TPSA (85.2 vs. ~75–80 Ų) and rotatable bond count (8 vs. ~3–4) further underscore the pharmacophoric differences between these two C₂₈H₂₈N₄O₃ isomers [2]. Researchers should note that no direct PKCβ activity data are available for CAS 1251649-85-0, and its selectivity profile remains uncharacterized [3].

Quote Request

Request a Quote for N-(4-isopropylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.